molecular formula C9H14N4O B2997335 (4-methylpiperazin-1-yl)-(1H-pyrazol-5-yl)methanone CAS No. 853058-96-5

(4-methylpiperazin-1-yl)-(1H-pyrazol-5-yl)methanone

Cat. No.: B2997335
CAS No.: 853058-96-5
M. Wt: 194.238
InChI Key: HHHOBXCJGNNREQ-UHFFFAOYSA-N
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Description

(4-methylpiperazin-1-yl)-(1H-pyrazol-5-yl)methanone: 5- (2-THIENYLACETYL)-1,5-DIHYDROPYRROLO ... Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methylpiperazin-1-yl)-(1H-pyrazol-5-yl)methanone typically involves the reaction of 4-methylpiperazine with 1H-pyrazole-5-carboxylic acid or its derivatives under specific conditions. One common method is the amide coupling reaction , which can be facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated synthesis platforms and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(4-methylpiperazin-1-yl)-(1H-pyrazol-5-yl)methanone: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be employed to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the piperazine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions can include oxidized derivatives , reduced analogs , and substituted derivatives with different functional groups.

Scientific Research Applications

(4-methylpiperazin-1-yl)-(1H-pyrazol-5-yl)methanone:

  • Medicine: : The compound has shown anti-inflammatory and analgesic properties, making it a candidate for developing new pain-relief medications.

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

  • Biology: : Research has explored its effects on biological systems, including its potential as a pharmacological tool .

  • Industry: : The compound's properties may be leveraged in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-methylpiperazin-1-yl)-(1H-pyrazol-5-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors . The compound may modulate signaling pathways related to inflammation and pain, leading to its therapeutic effects.

Comparison with Similar Compounds

(4-methylpiperazin-1-yl)-(1H-pyrazol-5-yl)methanone: can be compared with other piperazine derivatives such as (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone and (4-methylpiperazin-1-yl)(2-nitrophenyl)methanone . While these compounds share structural similarities, their unique substituents and functional groups result in different biological activities and applications.

List of Similar Compounds

  • (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone

  • (4-methylpiperazin-1-yl)(2-nitrophenyl)methanone

  • 4-(4-methylpiperazin-1-yl)-N-[5-(2-thienylacetyl)-1,5-dihydropyrrolo[3,4-c]pyridin-1-yl]methanone

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(1H-pyrazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-12-4-6-13(7-5-12)9(14)8-2-3-10-11-8/h2-3H,4-7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHOBXCJGNNREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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